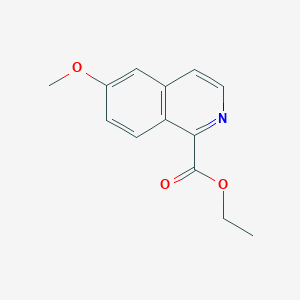

Ethyl 6-methoxyisoquinoline-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

ethyl 6-methoxyisoquinoline-1-carboxylate |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(15)12-11-5-4-10(16-2)8-9(11)6-7-14-12/h4-8H,3H2,1-2H3 |

InChI Key |

SUNUOOVAHUKYDI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=CC2=C1C=CC(=C2)OC |

Origin of Product |

United States |

Hydrolysis to Carboxylic Acid:

The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 6-methoxyisoquinoline-1-carboxylic acid. chemguide.co.uklibretexts.org This carboxylic acid derivative is a key intermediate for the synthesis of other compounds, such as amides and other esters.

Reaction: Ethyl 6-methoxyisoquinoline-1-carboxylate + H₂O (in acid or base) → 6-methoxyisoquinoline-1-carboxylic acid + Ethanol (B145695)

Reduction to Alcohol:

The ester group can be reduced to a primary alcohol, (6-methoxyisoquinolin-1-yl)methanol (B15070204), using strong reducing agents like lithium aluminum hydride (LiAlH₄). thieme-connect.demasterorganicchemistry.comlibretexts.org This transformation provides a route to a different class of isoquinoline (B145761) derivatives with a hydroxylmethyl group at the C-1 position.

Reaction: Ethyl 6-methoxyisoquinoline-1-carboxylate + LiAlH₄ → (6-methoxyisoquinolin-1-yl)methanol

Amidation:

The ethyl ester can be converted to a variety of amides by reaction with ammonia (B1221849) or primary/secondary amines. This reaction, known as aminolysis, typically requires heating or catalysis and provides access to isoquinoline-1-carboxamides. These amides are of interest due to their potential biological activities.

Reaction: Ethyl 6-methoxyisoquinoline-1-carboxylate + RNH₂ → N-alkyl-6-methoxyisoquinoline-1-carboxamide + Ethanol (B145695)

Catalytic Hydrogenation:

The isoquinoline (B145761) ring system can be selectively hydrogenated to afford tetrahydroisoquinoline derivatives. mdpi.com The specific conditions of the catalytic hydrogenation (catalyst, pressure, temperature, and solvent) will determine the extent and regioselectivity of the reduction. For instance, catalytic hydrogenation over platinum or palladium catalysts can lead to the reduction of the pyridine (B92270) ring, yielding a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. The presence of the methoxy (B1213986) group can influence the rate and selectivity of this reaction. researchgate.net

Reaction: Ethyl 6-methoxyisoquinoline-1-carboxylate + H₂ (with catalyst) → Ethyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Interactive Data Table: Derivatization Strategies for this compound

| Reaction Type | Reagents | Product Functional Group | Potential Derivative |

| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid | 6-methoxyisoquinoline-1-carboxylic acid |

| Reduction | LiAlH₄ | Primary Alcohol | (6-methoxyisoquinolin-1-yl)methanol (B15070204) |

| Amidation | RNH₂ | Amide | N-alkyl-6-methoxyisoquinoline-1-carboxamide |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Tetrahydroisoquinoline | Ethyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

Computational Chemistry and Theoretical Studies of Ethyl 6 Methoxyisoquinoline 1 Carboxylate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. nih.gov Calculations for Ethyl 6-methoxyisoquinoline-1-carboxylate are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. materialsciencejournal.orgresearchgate.net

The first step in a DFT study is the geometry optimization of the molecule. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. The optimization yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecular conformation. For this compound, the isoquinoline (B145761) core is expected to be largely planar, with the ethyl carboxylate and methoxy (B1213986) groups adopting specific orientations to minimize steric hindrance. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Optimized via DFT)

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C1-N2 | 1.31 Å |

| C8a-C4a | 1.42 Å | |

| C6-O(methoxy) | 1.36 Å | |

| C1-C(ester) | 1.51 Å | |

| Bond Angle | C8a-C1-N2 | 122.5° |

| C5-C6-C7 | 120.1° | |

| C1-C(ester)=O | 124.8° | |

| Dihedral Angle | C8a-C1-C(ester)-O(ethyl) | -175.0° |

| C5-C6-O(methoxy)-C(methyl) | 4.5° |

Note: These are representative values based on DFT studies of structurally similar heterocyclic compounds. The actual values would be determined from a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be distributed over the electron-rich isoquinoline ring system, while the LUMO would likely be centered on the electron-withdrawing carboxylate group and the heterocyclic ring.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 eV |

| ELUMO | -1.45 eV |

| Energy Gap (ΔE) | 5.13 eV |

Note: These values are hypothetical and serve as an illustration of typical results from FMO analysis on similar aromatic esters. materialsciencejournal.orgresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de The MEP map uses a color scale where red indicates regions of high electron density (negative potential), typically associated with lone pairs on heteroatoms, and blue indicates regions of low electron density (positive potential), usually found around hydrogen atoms bonded to electronegative atoms. researchgate.net For this compound, the MEP map would show significant negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atoms of the methoxy and carboxylate groups, identifying them as likely sites for hydrogen bonding and electrophilic attack. Conversely, positive potential would be located on the hydrogen atoms of the aromatic ring. scispace.com

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to explore and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties like dnorm (normalized contact distance) onto the molecular surface, it provides a visual representation of close contacts between neighboring molecules. Red spots on the dnorm surface highlight interactions that are shorter than the van der Waals radii sum, often indicating hydrogen bonds, while blue regions represent longer contacts. nih.gov

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.5% |

| O···H / H···O | 22.8% |

| C···H / H···C | 15.2% |

| C···C | 7.5% |

| N···H / H···N | 5.0% |

| Other | 4.0% |

Note: Data is representative, based on analyses of similar nitrogen-containing heterocyclic compounds. nih.govresearchgate.net

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. jocpr.com QSAR models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to create a mathematical equation that predicts the activity. nih.gov

For this compound, a QSAR study would be valuable for optimizing its potential biological activities. By analyzing a library of related isoquinoline derivatives, a model could be developed to predict how modifications to the structure—such as changing the substituent at the 6-position or altering the ester group—would affect its potency against a specific biological target. scispace.com The insights from such a model can guide the synthesis of new analogues with enhanced activity and improved pharmacokinetic profiles, thereby accelerating the drug discovery process. nih.gov

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational simulation that predicts the preferred binding mode of a small molecule (ligand) within the active site of a biological macromolecule, typically a protein. nih.gov This technique is crucial for understanding the molecular basis of a drug's action and for structure-based drug design. researchgate.net

A molecular docking study of this compound would involve selecting a relevant protein target based on the known biological activities of isoquinoline derivatives (e.g., kinases, enzymes involved in microbial pathways). mdpi.com The compound would be computationally placed into the protein's binding pocket, and its possible conformations would be scored based on binding affinity (expressed in kcal/mol). The analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. scienceopen.com These findings can explain the compound's inhibitory mechanism and provide a rationale for designing more potent inhibitors.

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Result |

|---|---|

| Binding Affinity | -8.2 kcal/mol |

| Interacting Residues | Interaction Type |

| Lys72 | Hydrogen Bond with C=O of ester |

| Glu91 | Hydrogen Bond with N of isoquinoline |

| Leu132 | Hydrophobic Interaction |

| Phe145 | π-π Stacking with isoquinoline ring |

| Val25 | van der Waals Interaction |

Note: This table is a hypothetical example illustrating the typical output of a molecular docking study.

Table of Mentioned Compounds

| Compound Name |

|---|

Future Perspectives and Research Directions for Ethyl 6 Methoxyisoquinoline 1 Carboxylate

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on classic methods such as the Bischler–Napieralski and Pictet–Spengler reactions. nih.gov However, these methods often require harsh conditions and have limited substrate scope. acs.org The future of synthesizing ethyl 6-methoxyisoquinoline-1-carboxylate and its analogs lies in the development of more advanced and sustainable methodologies.

Modern synthetic chemistry is moving towards transition-metal-catalyzed C-H bond activation and annulation processes. acs.orgijpsjournal.com These techniques offer a more direct and atom-economical route to construct the isoquinoline core from readily available starting materials. ijpsjournal.com Future research could focus on applying rhodium(III)-catalyzed C-H activation/annulation protocols to synthesize substituted this compound derivatives under milder, oxidant-free conditions. acs.org Such methods would not only improve efficiency but also enhance functional group tolerance, allowing for the creation of a diverse library of related compounds. acs.org

Furthermore, the development of catalyst-free reactions in environmentally benign solvents like water represents another promising frontier. researchgate.net Exploring domino reactions and multicomponent strategies could also lead to more efficient and sustainable synthetic pathways. organic-chemistry.org

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Transition-Metal-Catalyzed C-H Activation | High atom economy, operational simplicity, broad functional group tolerance. acs.orgijpsjournal.com |

| Catalyst-Free Reactions in Water | Environmentally friendly, reduced cost and toxicity. researchgate.net |

| Multicomponent Domino Reactions | Increased efficiency, rapid assembly of complex molecules. organic-chemistry.org |

Exploration of Novel Biological Targets and Therapeutic Applications

Isoquinoline alkaloids and their synthetic derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govrsc.orgresearchgate.net While the specific biological profile of this compound is not extensively documented, its core structure suggests significant therapeutic potential.

Future research should involve comprehensive screening of this compound and its derivatives against a wide range of biological targets. Given the anticancer properties of many isoquinolines, evaluating its efficacy against various cancer cell lines and exploring its mechanism of action (e.g., apoptosis induction, cell cycle arrest, or enzyme inhibition) would be a logical first step. researchgate.netresearchgate.net For instance, some isoquinoline derivatives have shown potent activity as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy. nih.gov

Moreover, the antimicrobial and anti-inflammatory potential of this compound warrants investigation. amerigoscientific.comnih.gov Screening against bacterial and fungal strains, as well as evaluating its effects on inflammatory pathways, could uncover new therapeutic applications. amerigoscientific.com The structural similarity to compounds with known central nervous system activity also suggests that its potential as a neuroprotective agent should be explored. ijpsjournal.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. researchgate.netnih.gov These computational tools can significantly accelerate the design and optimization of new derivatives of this compound.

De novo drug design algorithms can generate entirely new molecular structures with desired pharmacological properties, using the isoquinoline core as a starting point. nih.gov Furthermore, AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov The application of these computational approaches will undoubtedly streamline the development of new therapeutic agents derived from this compound. nih.gov

Green Chemistry Approaches in the Synthesis and Derivatization

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. tandfonline.com Future research on this compound should incorporate these principles into its synthesis and subsequent derivatization.

This includes the use of biomass-derived, biodegradable solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG)-400. chemistryviews.org The development of catalytic systems that are recyclable and operate under mild conditions, such as room temperature, will also contribute to more sustainable processes. chemistryviews.org For instance, using Ru(II)/PEG-400 as a homogeneous recyclable catalyst has been shown to be effective for isoquinoline synthesis.

Furthermore, minimizing the use of stoichiometric external oxidants and hazardous reagents is a key aspect of green chemistry. chemistryviews.org Methodologies that proceed with high atom economy, where most of the atoms from the reactants are incorporated into the final product, will be crucial for developing environmentally friendly synthetic routes.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Solvents | Employing biomass-derived ethanol or biodegradable PEG-400. chemistryviews.org |

| Recyclable Catalysts | Utilizing systems like Ru(II)/PEG-400 for multiple reaction cycles. |

| Mild Reaction Conditions | Performing reactions at room temperature to reduce energy consumption. chemistryviews.org |

| High Atom Economy | Designing reactions where the majority of starting materials are incorporated into the product. |

Potential Applications in Other Scientific Domains (e.g., Materials Science, Probes)

Beyond its potential in medicine, the unique chemical structure of this compound makes it a candidate for applications in other scientific fields. amerigoscientific.com Isoquinoline derivatives have been explored for their use in materials science, particularly in the creation of advanced materials with tailored optical and electronic properties. amerigoscientific.com

The fused aromatic ring system and the presence of heteroatoms suggest that derivatives of this compound could be investigated for their luminescent properties, potentially leading to applications in fluorescent sensors, light-emitting devices, or optical recording systems. acs.org The ability to functionalize the isoquinoline core allows for the fine-tuning of these properties.

Additionally, isoquinoline-based compounds can serve as ligands in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and drug delivery. amerigoscientific.com The specific substitution pattern of this compound could lead to MOFs with unique functionalities. There is also potential for its use as a corrosion inhibitor, as some isoquinoline derivatives have shown efficacy in protecting metal surfaces. acs.orgwikipedia.org

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-methoxyisoquinoline-1-carboxylate?

The synthesis of this compound can be approached via the Friedländer quinoline synthesis, which involves cyclocondensation of 2-aminobenzaldehyde derivatives with ketones or aldehydes under acidic conditions. For methoxy-substituted derivatives, regioselective functionalization is critical. For example, starting with a methoxy-substituted anthranilic acid derivative and employing chlorotrimethylsilane (TMSCl) as a catalyst can enhance reaction efficiency . Substitution reactions, such as nucleophilic displacement of halides in pre-formed isoquinoline scaffolds, may also introduce the methoxy group at the 6-position, as seen in analogous compounds .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the methoxy group’s position and ester functionality. Aromatic proton splitting patterns distinguish substitution patterns.

- X-ray Crystallography : Resolve ambiguities in molecular geometry. SHELX software is widely used for small-molecule refinement, particularly for handling twinned data or high-resolution structures .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound?

Based on structurally similar compounds, acute toxicity via oral, dermal, or inhalation routes (Category 4) is possible. Use PPE (gloves, lab coat, goggles), work in a fume hood, and consult Safety Data Sheets (SDS) for emergency procedures .

Advanced Research Questions

Q. How does the methoxy group’s position influence electronic properties and reactivity?

The methoxy group at the 6-position alters electron density in the isoquinoline ring via resonance and inductive effects. Computational studies (e.g., DFT) show increased electron density at the 1-carboxylate group, enhancing electrophilic substitution reactivity. Comparative studies with analogs (e.g., 1-methoxyisoquinoline-6-carboxylic acid) reveal that methoxy positioning affects binding affinity to enzymes like cytochrome P450, critical for drug metabolism studies . Experimental validation via Hammett substituent constants or IR spectroscopy can quantify electronic effects.

Q. What strategies resolve contradictions in crystallographic data during structure determination?

Contradictions may arise from twinned crystals or disordered solvent molecules. Strategies include:

- Multi-Dataset Refinement : Use SHELXL to refine against multiple datasets (e.g., different temperatures or wavelengths).

- TWIN Commands : Apply SHELX commands (e.g., BASF, TWIN) to model twinning fractions.

- Validation Tools : Cross-check with PLATON or CCDC Mercury to identify outliers in bond lengths/angles .

Q. How can computational modeling predict interactions with biological targets?

Molecular docking (AutoDock, Glide) and molecular dynamics (GROMACS) simulations can model binding to enzymes or receptors. For example, methoxyisoquinoline derivatives have shown affinity for kinase targets. Parametrize force fields using quantum mechanical (QM) calculations (e.g., Gaussian09) for accurate ligand-protein interaction energy predictions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Key Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.